molecular formula C24H20N2O5S B2444963 methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114878-97-5

methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2444963
CAS No.: 1114878-97-5
M. Wt: 448.49
InChI Key: HKTJKHFTOKRBJX-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C24H20N2O5S and its molecular weight is 448.49. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(2-anilino-2-oxoethyl)-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-31-24(28)23-22(17-10-4-2-5-11-17)19-14-8-9-15-20(19)32(29,30)26(23)16-21(27)25-18-12-6-3-7-13-18/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTJKHFTOKRBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and related research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazines, which are known for their diverse biological activities. The structural formula can be represented as follows:

C20H18N2O4S\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This structure contains a thiazine ring fused with a carboxylate group and an oxo group, contributing to its pharmacological properties.

Anticancer Activity

Research has demonstrated that derivatives of benzothiazines exhibit significant anticancer properties. This compound has shown promise against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-468 (breast cancer)

In vitro studies using MTT assays revealed that this compound exhibits notable antiproliferative activity against these cell lines. Specifically, compounds similar to this structure demonstrated cytotoxicity through inhibition of cell proliferation pathways .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to act as multikinase inhibitors, affecting pathways critical for cancer cell survival and proliferation .
  • Topoisomerase I Binding : Molecular docking studies suggest that the compound may bind to the active site of topoisomerase I, an enzyme crucial for DNA replication and repair .

Comparative Biological Activity

A comparative analysis of various benzothiazine derivatives indicates that modifications in their chemical structure can significantly affect their biological potency. The following table summarizes some key findings from recent studies on related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Topoisomerase I inhibitor
Compound BMDA-MB-46810Multikinase inhibition
Compound CA549 (lung cancer)20Apoptosis induction

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of various benzothiazine derivatives, this compound was found to significantly reduce cell viability in both MCF-7 and MDA-MB-468 cells. The study concluded that structural modifications could enhance efficacy against breast cancer .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how benzothiazine derivatives interact with cellular targets. The study utilized molecular docking simulations to reveal binding affinities and interactions with topoisomerase I. Results indicated that the compound's structural features are essential for its binding efficacy .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : The compound can be synthesized through condensation of appropriate phenylamino and thiazine derivatives.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm their structure and purity .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield
1CondensationPhenylamine + Thiazine DerivativesVaries
2PurificationRecrystallization in EthanolHigh

Antimicrobial Activity

Research has demonstrated that derivatives of methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Properties

Several studies have indicated that this compound may possess anticancer activity. In particular, it has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of specific signaling pathways related to tumor growth .

Neuroprotective Effects

There is emerging evidence suggesting that methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine may have neuroprotective effects. It has been studied as a potential acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Potential Drug Development

Given its diverse biological activities, there is significant potential for developing this compound into a therapeutic agent. Its applications could span various fields:

  • Antibiotic Development : As a novel antimicrobial agent.
  • Cancer Therapy : As an adjunct or alternative treatment option for specific cancers.
  • Neurological Disorders : As a treatment for cognitive decline associated with aging.

Case Studies

Several case studies have documented the efficacy of similar thiazine derivatives in clinical settings:

  • A study highlighted the use of thiazole-based compounds in treating bacterial infections resistant to standard treatments .
  • Another research project focused on the application of benzothiazine derivatives in oncology, showcasing promising results in preclinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.